molecular formula C22H18N4 B13760273 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine

Cat. No.: B13760273
M. Wt: 338.4 g/mol
InChI Key: LFIAAHZVGJBSMH-UHFFFAOYSA-N
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Description

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine: is a complex organic compound that features a unique structure with multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the pyridine rings followed by their coupling to a central phenyl ring. The final step involves the introduction of the methanamine group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be employed to modify the pyridine rings or the methanamine group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In coordination chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine serves as a ligand that can form stable complexes with various metal ions

Biology and Medicine: The compound’s ability to form metal complexes also makes it a candidate for biological and medicinal research. These complexes can be explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a crucial role.

Industry: In the industrial sector, the compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine largely depends on its interaction with metal ions and other molecular targets. As a ligand, it can coordinate with metal ions, influencing their electronic properties and reactivity. This coordination can activate or inhibit specific pathways, making the compound useful in catalysis and therapeutic applications.

Comparison with Similar Compounds

  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
  • 2-(pyridin-2-yl)pyrimidine derivatives

Comparison: Compared to similar compounds, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine offers a unique combination of multiple pyridine rings and a methanamine group This structure provides enhanced coordination capabilities and reactivity, making it more versatile in various applications

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine

InChI

InChI=1S/C22H18N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15,23H2

InChI Key

LFIAAHZVGJBSMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CN

Origin of Product

United States

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